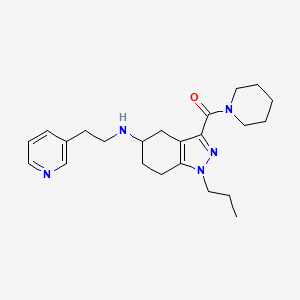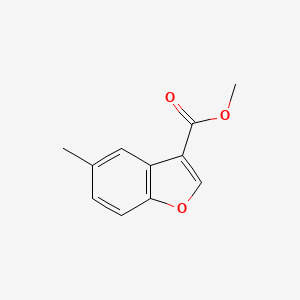
1-(2,5-Dimethylphenyl)-3-hydroxycyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethylphenyl)-3-hydroxycyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a hydroxy group and a carboxylic acid group The compound also features a 2,5-dimethylphenyl group attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethylphenyl)-3-hydroxycyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,5-dimethylphenylmagnesium bromide with cyclobutanone followed by hydrolysis can yield the desired compound. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process. Additionally, purification methods such as recrystallization and chromatography are used to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethylphenyl)-3-hydroxycyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: Formation of 1-(2,5-Dimethylphenyl)-3-oxocyclobutane-1-carboxylic acid
Reduction: Formation of 1-(2,5-Dimethylphenyl)-3-hydroxycyclobutanol
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring
Scientific Research Applications
1-(2,5-Dimethylphenyl)-3-hydroxycyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylphenyl)-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. The compound’s effects on molecular pathways depend on its ability to modulate enzyme activity and receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-Dimethylphenyl)-3-oxocyclobutane-1-carboxylic acid
- 1-(2,5-Dimethylphenyl)-3-hydroxycyclobutanol
- 2,5-Dimethylphenylacetic acid
Uniqueness
1-(2,5-Dimethylphenyl)-3-hydroxycyclobutane-1-carboxylic acid is unique due to the presence of both a hydroxy group and a carboxylic acid group on the cyclobutane ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry. Additionally, the 2,5-dimethylphenyl group imparts specific steric and electronic properties that influence the compound’s reactivity and interactions with biological molecules.
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
1-(2,5-dimethylphenyl)-3-hydroxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H16O3/c1-8-3-4-9(2)11(5-8)13(12(15)16)6-10(14)7-13/h3-5,10,14H,6-7H2,1-2H3,(H,15,16) |
InChI Key |
WRVREPYKEHMXEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2(CC(C2)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


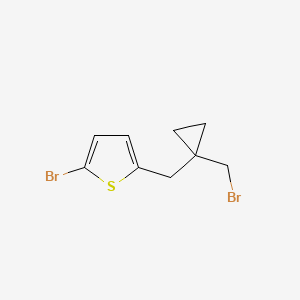

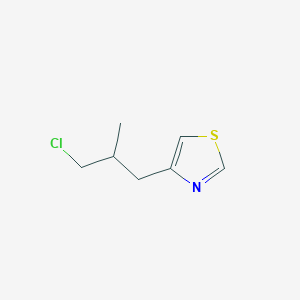
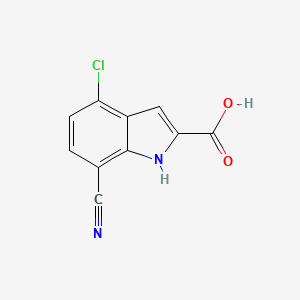

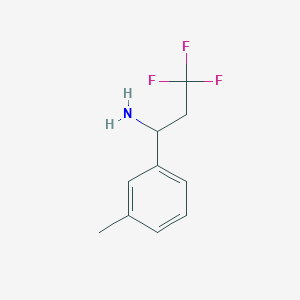
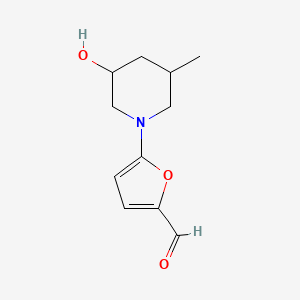


amine](/img/structure/B13178404.png)
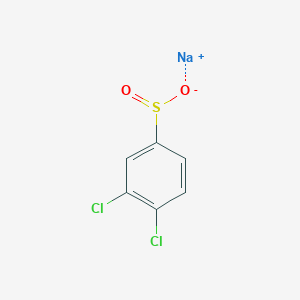
![2-{Spiro[2.5]octan-6-yl}acetonitrile](/img/structure/B13178422.png)
